molecular formula C9H16FNO3 B13679945 Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate

Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate

Cat. No.: B13679945
M. Wt: 205.23 g/mol
InChI Key: DVEMVHCJYUKOPX-UHFFFAOYSA-N
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Description

Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate is a chemical compound with a unique structure that includes a tert-butyl group, a fluoro group, and a hydroxy group attached to a butenylcarbamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted butenyl alcohol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For example, the use of a base such as sodium hydride or potassium carbonate can help deprotonate the alcohol, allowing it to react with the carbamate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the fluoro group with an amine can produce an amino-substituted carbamate .

Scientific Research Applications

Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate is unique due to the presence of both a fluoro and a hydroxy group on a butenyl backbone, which can provide distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable in the design of new chemical entities for various applications .

Properties

Molecular Formula

C9H16FNO3

Molecular Weight

205.23 g/mol

IUPAC Name

tert-butyl N-(3-fluoro-4-hydroxybut-2-enyl)carbamate

InChI

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)

InChI Key

DVEMVHCJYUKOPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC=C(CO)F

Origin of Product

United States

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